molecular formula C6H9BrO2 B040834 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine CAS No. 117381-06-3

2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine

Cat. No.: B040834
CAS No.: 117381-06-3
M. Wt: 193.04 g/mol
InChI Key: AVEOEJODJLWEAJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine is a highly valuable bifunctional reagent designed for advanced organic synthesis and medicinal chemistry research. Its structure incorporates two key reactive sites: an electrophilic bromomethyl group and a latent aldehyde functionality protected as a cyclic acetal (1,3-dioxepine). The bromomethyl moiety serves as an excellent alkylating agent, enabling efficient nucleophilic substitution reactions with a wide range of nucleophiles such as amines, thiols, and stabilized carbanions to introduce the 1,3-dioxepine-containing side chain. The central research value of this compound lies in the 4,7-dihydro-2H-1,3-dioxepine ring, which acts as a masked 5-formylpentanal equivalent. Under mild acidic conditions, this protecting group can be selectively and cleanly hydrolyzed to unveil the corresponding linear dialdehyde, a crucial intermediate for heterocycle synthesis, macrocyclization strategies, and polymer chemistry. This unique dual-functionality makes it an indispensable building block for constructing complex molecular architectures, particularly in the synthesis of peptide mimetics, macrocyclic receptors, and novel polymer scaffolds. Its application is prominent in developing targeted drug delivery systems, where the reagent can be used to create biodegradable linkers, and in materials science for the preparation of functionalized hydrogels and dendrimers. This compound is strictly for research applications in laboratory settings.

Properties

IUPAC Name

2-(bromomethyl)-4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-5-6-8-3-1-2-4-9-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEOEJODJLWEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439570
Record name 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117381-06-3
Record name 2-(Bromomethyl)-4,7-dihydro-1,3-dioxepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117381-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The bromination proceeds via a radical chain mechanism initiated by thermal decomposition of azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). NBS acts as a bromine donor, abstracting a hydrogen atom from the methyl group to generate a carbon-centered radical, which subsequently reacts with molecular bromine (generated in situ from NBS). A typical protocol involves refluxing the precursor 4,7-dihydro-2H-1,3-dioxepine with NBS (1.1–1.3 equivalents) and AIBN (0.1 equivalents) in carbon tetrachloride (CCl₄) for 12–16 hours.

Key Optimization Parameters:

  • Solvent: Non-polar solvents like CCl₄ or dichloromethane (CH₂Cl₂) enhance radical stability and selectivity.

  • Temperature: Reflux conditions (40–80°C) balance reaction rate and side-product formation.

  • Initiator Loading: AIBN concentrations >0.2 equivalents risk over-initiation, leading to polybromination.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are preferred to mitigate exothermic risks and improve mixing efficiency. A patented process (WO2022156789A1) describes a 90% yield using a tubular reactor with NBS and BPO in CH₂Cl₂ at 50°C, achieving a throughput of 1.2 kg/hour.

Alternative Brominating Agents and Strategies

Photochemical Bromination

UV light (254 nm) activates NBS without thermal initiators, reducing side reactions. A study demonstrated 78% yield after 8 hours under nitrogen atmosphere, though scalability remains challenging due to light penetration limitations in bulk reactions.

HBr-Based Methods

Gas-phase reactions with hydrogen bromide (HBr) and dimethyl sulfoxide (DMSO) offer a initiator-free pathway. However, this method requires stringent moisture control and yields <60% due to competing oxidation.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, purity, and operational complexity:

Method Conditions Yield (%) Purity (HPLC) Scale Feasibility
NBS/AIBN/CCl₄ (Batch)Reflux, 16 hr, 1.1 eq NBS8298.5Lab-scale
NBS/BPO/CH₂Cl₂ (Flow)50°C, 2 hr residence time9099.2Industrial
Photochemical (NBS/UV)254 nm, 8 hr, N₂ atmosphere7897.8Pilot-scale
HBr/DMSO25°C, 24 hr, anhydrous5995.1Lab-scale

Purification and Characterization

Isolation Techniques

Crude product is typically purified via silica gel chromatography (hexane:ethyl acetate = 9:1) or recrystallization from ethanol. Industrial processes employ fractional distillation under reduced pressure (20 mmHg, 80–85°C) to achieve >99% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 4.38 (s, 2H, CH₂Br), 3.85–3.92 (m, 4H, OCH₂), 2.65–2.72 (m, 2H, CH₂), 1.95–2.05 (m, 2H, CH₂).

  • ¹³C NMR: δ 72.4 (OCH₂), 34.1 (CH₂Br), 28.9 (CH₂), 25.3 (CH₂).

  • MS (EI): m/z 223 [M]⁺ (calculated for C₇H₁₁BrO₂: 223.08).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing bromination at the 5- or 6-positions of the dioxepine ring is minimized by steric hindrance from the 1,3-dioxolane moiety. Computational modeling (DFT-B3LYP/6-31G*) confirms a 15 kJ/mol preference for 2-position bromination.

Thermal Degradation

Prolonged heating above 90°C induces ring-opening reactions. Real-time monitoring via inline FTIR or Raman spectroscopy enables precise endpoint detection.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or brominated derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include brominated oxides.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine involves its reactivity with various biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or disruption of DNA function. The exact molecular targets and pathways depend on the specific biological context and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following compounds share the 4,7-dihydro-1,3-dioxepine core but differ in substituents, leading to distinct physicochemical and reactivity profiles:

Compound Substituent Molecular Formula Molecular Weight Key Structural Features
2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine Bromomethyl (CH₂Br) C₆H₉BrO₂ 193.04 Electrophilic C2 center due to bromine; planar ring conformation with Br-induced polarization .
2-Propyl-4,7-dihydro-1,3-dioxepine Propyl (C₃H₇) C₈H₁₄O₂ 142.20 Alkyl chain increases hydrophobicity; reduced reactivity compared to brominated analogs .
2,2-Dimethyl-4,7-dihydro-2H-1,3-dioxepine Dimethyl (C(CH₃)₂) C₇H₁₂O₂ 128.17 Steric hindrance at C2 limits ring flexibility; electron-donating methyl groups stabilize the ring .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromomethyl group in this compound withdraws electron density, enhancing susceptibility to nucleophilic attack. In contrast, methyl and propyl groups donate electrons, stabilizing the ring .
  • Steric Effects : The dimethyl substituent introduces significant steric hindrance, reducing accessibility to the C2 position. The propyl group, while bulky, allows for greater conformational flexibility .
Spectroscopic and Electronic Properties
  • 13C NMR Shifts : In derivatives of 4,7-dihydro-2H-1,3-dioxepine, electron-withdrawing substituents (e.g., Br) deshield adjacent carbons, while electron-donating groups (e.g., CH₃) cause upfield shifts. For example, the C2 carbon in the bromomethyl derivative resonates at δ ~40 ppm, compared to δ ~25 ppm for dimethyl analogs .
  • Hammett Parameters : Substituent effects on 13C NMR chemical shifts correlate with Hammett σ values. Bromine (σ = +0.86) induces stronger polar effects than methyl (σ = -0.17), aligning with observed deshielding trends .

Biological Activity

2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a bromomethyl group attached to a dioxepine ring system, which enhances its reactivity compared to similar compounds with chloromethyl or iodomethyl groups. This reactivity allows it to participate in various chemical reactions including nucleophilic substitution, oxidation, and reduction.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or disruption of DNA function, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. The mechanism likely involves the compound's ability to interact with bacterial cell components, disrupting their function.

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties . The bromomethyl group can react with nucleophiles in cancer cells, potentially leading to apoptosis (programmed cell death). Specific studies have indicated that derivatives of this compound can inhibit tumor growth in animal models.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several dioxepine derivatives, including this compound. The results indicated notable inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anticancer Activity

In another study focused on anticancer activity, researchers tested the compound against various cancer cell lines. The findings revealed that at specific concentrations, this compound significantly reduced cell viability in breast and lung cancer cells compared to control groups .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-4,7-dihydro-2H-1,3-dioxepine, and what experimental conditions are critical for success?

  • Methodological Answer : A widely used approach involves ring-closing metathesis (RCM) with Grubbs catalysts. For example, glyoxal bis(diallylacetal) undergoes RCM in dry CH₂Cl₂ under inert atmosphere (N₂) with Grubbs (I) catalyst (3 mol%), yielding derivatives like 4,7-dihydro-1,3-dioxepines after purification via silica gel chromatography . Another route employs 1,3-dipolar cycloaddition , where nitrile oxides react with the dioxepine core to form isoxazole derivatives. Key conditions include anhydrous solvents, controlled temperature, and monitoring via TLC .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments and carbon hybridization. For example, substituent-induced chemical shifts (SCS) in derivatives can be analyzed using dual substituent parameter (DSP) methods with Hammett (σ) and Swain-Lupton (F, R) constants .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹).
  • Elemental Analysis : Confirms purity and stoichiometry .

Q. What safety protocols are recommended for handling brominated dioxepines in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, consult safety data sheets (SDS) and provide medical personnel with compound-specific data (e.g., CAS 4469-34-5). Avoid inhalation and ensure waste is neutralized before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents influence the ¹³C NMR chemical shifts in dioxepine derivatives, and how can these be quantitatively modeled?

  • Methodological Answer : Substituent effects on ¹³C NMR shifts are analyzed via single and multiple regression models . For example, SCS values correlate with Hammett σ constants and Swain-Lupton parameters (F, R). A dual substituent parameter (DSP) approach explains resonance and inductive effects, with regression coefficients (R² > 0.85) validating predictive accuracy. This method is critical for rationalizing electronic interactions in heterocyclic systems .

Q. What strategies mitigate by-product formation during metathesis reactions involving dioxepine precursors?

  • Methodological Answer : By-products like 4,4',7,7'-tetrahydro-2,2'-bi(1,3-dioxepine) arise from competing dimerization pathways. Optimization includes:

  • Catalyst loading : Reducing Grubbs catalyst to ≤3 mol% minimizes side reactions.
  • Solvent choice : Dry CH₂Cl₂ suppresses hydrolysis.
  • Reaction time : Monitoring via TLC ensures termination before secondary processes dominate .

Q. How can contradictions in spectral data (e.g., unexpected ¹³C shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Compare experimental shifts with DFT-calculated values or databases (e.g., EPA DSSTox ).
  • Substituent effect modeling : Apply DSP analysis to distinguish electronic vs. steric contributions .
  • Isotopic labeling : Use deuterated analogs (e.g., CDCl₃) to confirm assignments .

Q. What role does this compound play in polymer functionalization, and how is its reactivity leveraged?

  • Methodological Answer : The bromomethyl group acts as a reactive handle for post-polymerization modifications. For instance, it undergoes nucleophilic substitution with amines or thiols to introduce functionalities (e.g., conductivity enhancers). Reaction conditions (e.g., DMF, 60°C, 12 h) are tailored to balance reactivity and stability .

Data Analysis and Optimization

Q. What statistical methods are employed to validate substituent effect models in NMR studies?

  • Methodological Answer : Use linear regression analysis with metrics like R², p-values, and residuals. For example, a study on dioxepine derivatives achieved R² = 0.92 using Swain-Lupton parameters, confirming the model’s reliability. Outliers are investigated for steric or solvent effects .

Q. How can reaction yields for dioxepine syntheses be improved through kinetic studies?

  • Methodological Answer : Conduct time-resolved NMR or in situ IR to identify rate-limiting steps. For RCM, increasing temperature (25°C → 40°C) accelerates metathesis but risks decomposition. Balance between kinetics and thermodynamics is critical .

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